Glucocheirolin

Descripción general

Descripción

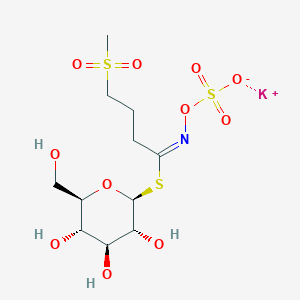

Glucocheirolin: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranose ring, a thio group, and a butanimidate moiety with sulfooxy and methylsulfonyl substituents. The monopotassium salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glucocheirolin involves multiple steps:

Formation of the Glucopyranose Ring: The synthesis begins with the formation of the glucopyranose ring, which is achieved through the cyclization of glucose derivatives under acidic conditions.

Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the glucopyranose derivative.

Attachment of the Butanimidate Moiety: The butanimidate moiety is attached through a condensation reaction involving a butanimidate precursor and the glucopyranose-thio intermediate.

Sulfonation and Methylsulfonylation: The final steps involve the sulfonation and methylsulfonylation of the butanimidate moiety, followed by the addition of potassium ions to form the monopotassium salt

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the sulfooxy and methylsulfonyl groups, converting them to their corresponding alcohols and thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines, alcohols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols and Thiols: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

Aplicaciones Científicas De Investigación

Health Benefits and Mechanisms

-

Anticancer Properties

- Inhibition of Cancer Cell Growth : Studies have demonstrated that isothiocyanates derived from glucosinolates, including glucocheirolin, exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicated that the isothiocyanates produced from this compound were more effective than nitriles in inhibiting the growth of human erythroleukemic cells (K562) .

-

Metabolic Regulation

- Impact on Insulin Sensitivity : Recent investigations have suggested that isothiocyanates can positively influence insulin sensitivity and glucose metabolism. In a study involving type 2 diabetes patients, increased levels of specific isothiocyanates correlated with improved fasting glucose levels and insulin resistance indices .

- Antioxidant and Anti-inflammatory Effects

Case Studies

- In Vitro Studies on Antiproliferative Activity

-

Metabolomic Profiling in Vegetables

- An integrated metabolomics study evaluated variations in glucosinolates across commonly consumed vegetables. The findings indicated that broccoli had higher concentrations of this compound compared to other vegetables like watercress and radish, suggesting its significant role in dietary sources of this compound .

Data Tables

| Compound | Source Vegetable | Antiproliferative Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Broccoli | 8.38 µM | Induces apoptosis via isothiocyanate production |

| Glucoraphanin | Broccoli | 8.39 µM | Inhibits cell cycle progression |

| Epi-progoitrin | Cabbage | 8.06 µM | Modulates signaling pathways |

Mecanismo De Acción

The mechanism of action of Glucocheirolin involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The thio group can form covalent bonds with active site residues, inhibiting enzyme activity. The sulfooxy and methylsulfonyl groups enhance the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- beta-d-Glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt

- beta-d-Glucopyranose, 1-thio-, 1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], monopotassium salt

Uniqueness

Compared to similar compounds, Glucocheirolin has a unique butanimidate moiety, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific functional group interactions .

Actividad Biológica

Glucocheirolin (GCH) is a glucosinolate predominantly found in cruciferous vegetables. This compound has garnered attention due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Glucosinolates

Glucosinolates are sulfur-containing compounds that can be hydrolyzed to produce bioactive metabolites, including isothiocyanates and nitriles, which are believed to contribute to their health benefits. This compound is one such glucosinolate that undergoes enzymatic conversion to produce these bioactive compounds upon plant tissue disruption.

The antiproliferative effects of this compound are primarily attributed to its conversion into isothiocyanates through the action of the enzyme myrosinase. These isothiocyanates exhibit cytotoxic properties that can inhibit the growth of cancer cells.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound-derived isothiocyanates significantly inhibit the proliferation of human erythroleukemic K562 cells. The IC50 values for these compounds range from 1 to 6 µM, indicating potent activity compared to other glucosinolates like sinalbin and glucotropaeolin .

- Comparative Analysis : A study comparing various glucosinolates showed that isothiocyanates derived from this compound exhibited higher antiproliferative activity than those derived from nitriles. The findings suggest that the structure and type of hydrolysis product play a crucial role in determining biological efficacy .

Table 1: IC50 Values for Glucosinolate-Derived Isothiocyanates

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound-ITC | 1 - 6 | K562 |

| Glucotropaeolin-ITC | 1 - 5 | K562 |

| Sinalbin-ITC | 5 - 10 | K562 |

This table highlights the potency of this compound-derived isothiocyanates compared to those from other sources.

Health Benefits and Dietary Sources

This compound is primarily found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. Regular consumption of these vegetables has been linked to a reduced risk of colorectal cancer due to the presence of glucosinolates and their metabolites . The protective effects observed in various epidemiological studies underscore the importance of dietary sources rich in glucosinolates.

Propiedades

Número CAS |

15592-36-6 |

|---|---|

Fórmula molecular |

C11H21NO11S3 |

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1 |

Clave InChI |

OFKKQTQFWWIRBD-ZHVGPZTNSA-N |

SMILES |

CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

SMILES isomérico |

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Key on ui other cas no. |

15592-36-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the hydrolysis products of glucocheirolin exert their anti-cancer effects?

A1: While the exact mechanisms are still under investigation, studies suggest that ITCs derived from this compound, like other ITCs, may inhibit cancer cell growth by:

- Inducing apoptosis: ITCs can trigger programmed cell death in cancer cells [].

- Inhibiting cell cycle progression: These compounds can interfere with the cell cycle, halting the uncontrolled proliferation of cancer cells [].

Q2: How does the structure of this compound relate to its biological activity?

A4: The structure of this compound determines the specific ITC produced upon hydrolysis. The side chain structure of the glucosinolate dictates the chemical structure of the resulting ITC, which ultimately influences its biological activity []. Different ITCs exhibit varying levels of fungitoxic activity and potentially different anticancer activities [, ].

Q3: Can this compound be used as a feeding stimulant for insects?

A5: Yes, research suggests that this compound can act as a feeding stimulant for certain insect species, like the diamondback moth (Plutella xylostella) [, ]. This stimulatory effect is attributed to the presence of the glucosinolate molecule itself, rather than its hydrolysis products [, ].

Q4: How is this compound content analyzed in plants?

A4: Several analytical techniques can be used to identify and quantify this compound in plant material. These include:

- High-performance liquid chromatography (HPLC): This method separates and quantifies individual glucosinolates based on their chemical properties [, ].

- Gas chromatography-mass spectrometry (GC-MS): This technique analyzes volatile compounds released upon glucosinolate hydrolysis, providing indirect evidence of their presence and abundance [, ].

- Liquid chromatography-mass spectrometry (LC-MS): This powerful method combines the separation capabilities of HPLC with the detection sensitivity and specificity of MS, enabling accurate identification and quantification of glucosinolates [].

Q5: What factors can influence this compound content in plants?

A5: Several factors can contribute to the variation in this compound content among different plant species and varieties, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.